Neurolysin Inhibition: Agaricoglyceride A vs. Agaricoglycerides B, C, D – >50‑Fold Activity Gap
Agaricoglyceride A inhibits neurolysin with an IC₅₀ of 200 nM. In the same assay system, the closest structural analogs—Agaricoglycerides B, C, and D, and the co-metabolite agaricic ester—exhibit no detectable inhibition up to the highest concentration tested (0.01 mM = 10,000 nM) [1]. This represents a minimum 50‑fold difference in potency between Agaricoglyceride A and its inactive congeners. Agaricoglyceride B differs structurally by only one chlorine substitution position, yet its activity is 'significantly lower'—residing in the micromolar range—reinforcing the steep SAR at the chlorine substitution pattern [2].
| Evidence Dimension | Neurolysin inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | Agaricoglycerides B, C, D: inactive up to 10,000 nM; Agaricoglyceride B: micromolar activity (significantly lower than A) |
| Quantified Difference | ≥ 50‑fold (A vs. B/C/D); indeterminate fold‑difference vs. B (micromolar vs. 200 nM) |
| Conditions | Recombinant neurolysin enzymatic assay (in vitro) |
Why This Matters
Procurement of Agaricoglyceride B, C, or D for neurolysin-targeted experiments will yield negative results; only Agaricoglyceride A delivers confirmed sub-micromolar potency within the natural agaricoglyceride series.
- [1] BRENDA Enzyme Database. EC 3.4.24.16 inhibitors: agaricoglyceride B, agaricoglyceride C, agaricoglyceride D, known cometabolites agaricic ester show no activity against neurolysin up to 0.01 mM. View Source
- [2] Scite.ai Smart Citation. Agaricoglyceride B still showed activities in the micromolar range; despite differing in only one chlorine substitution from the main component, its activity was significantly lower than that of agaricoglyceride A (1). View Source
